2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that contains both imidazole and thiophene rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, and the imidazole ring, a nitrogen-containing five-membered ring, contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and imidazole derivatives have been associated with a wide range of biological activities .
Mode of Action
Compounds containing thiophene and imidazole moieties have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene and imidazole derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
A study on a similar compound, a novel metal complex synthesized using a thiophene derivative, suggested significant drug-likeness features based on the lipinski criteria .
Result of Action
Thiophene and imidazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with imidazole precursors. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . These thiophene derivatives can then be further reacted with imidazole precursors to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiophene or imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is unique due to the combination of the thiophene and imidazole rings in its structure This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds
Properties
IUPAC Name |
2-amino-4-phenyl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACQXRDNMIZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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